molecular formula C21H24N2O4 B11098040 2-(diphenylamino)-2-oxoethyl N-acetylvalinate

2-(diphenylamino)-2-oxoethyl N-acetylvalinate

Cat. No.: B11098040
M. Wt: 368.4 g/mol
InChI Key: ADYACBIGUJVHLU-UHFFFAOYSA-N
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Description

2-(diphenylamino)-2-oxoethyl N-acetylvalinate is a complex organic compound that combines the structural features of diphenylamine, an oxoethyl group, and N-acetylvalinate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylamino)-2-oxoethyl N-acetylvalinate typically involves multiple steps:

    Formation of N-acetylvalinate: This can be achieved by reacting valine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield N-acetylvalinate.

    Introduction of the oxoethyl group: The N-acetylvalinate is then reacted with an oxoethylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine. This step introduces the oxoethyl group to the molecule.

    Attachment of diphenylamine: Finally, diphenylamine is introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with diphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylamine moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles can replace the acetyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Quinone derivatives of the diphenylamine moiety.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(diphenylamino)-2-oxoethyl N-acetylvalinate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of enzymes that interact with amide and ester functionalities.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential bioactivity can be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 2-(diphenylamino)-2-oxoethyl N-acetylvalinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The diphenylamine moiety can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl and acetylvalinate groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-acetylvaline: A simpler analog lacking the diphenylamine and oxoethyl groups.

    Diphenylamine derivatives: Compounds with similar aromatic structures but different functional groups.

    Oxoethyl esters: Compounds with similar ester functionalities but different substituents.

Uniqueness

2-(diphenylamino)-2-oxoethyl N-acetylvalinate is unique due to its combination of structural features. The presence of both diphenylamine and oxoethyl groups, along with the N-acetylvalinate moiety, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

[2-oxo-2-(N-phenylanilino)ethyl] 2-acetamido-3-methylbutanoate

InChI

InChI=1S/C21H24N2O4/c1-15(2)20(22-16(3)24)21(26)27-14-19(25)23(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15,20H,14H2,1-3H3,(H,22,24)

InChI Key

ADYACBIGUJVHLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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